2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would include the compound’s melting point, boiling point, solubility, density, molar mass, and other relevant properties.Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, including compounds structurally related to 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide, undergo complex metabolic activation pathways leading to carcinogenic products. Studies have shown that both human and rat liver microsomes can metabolize these compounds, involving cytochrome P450 isoforms CYP3A4 and CYP2B6. This research highlights the significance of understanding the metabolism of chloroacetamide herbicides for assessing their carcinogenic potential (Coleman et al., 2000).
Radiosynthesis of Chloroacetanilide Herbicide
The radiosynthesis of chloroacetanilide herbicides, such as acetochlor, provides insights into their metabolism and mode of action. By employing tritium gas in the presence of palladium on carbon, researchers achieved high specific activity yields. This method facilitates studies on the environmental fate and biological impact of these herbicides, aiding in the development of safer agricultural practices (Latli & Casida, 1995).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research on benzothiazolinone acetamide analogs, which share functional similarities with 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide, has shown potential applications in photovoltaic cells due to their light harvesting efficiency. Furthermore, molecular docking studies with these compounds reveal binding interactions with Cyclooxygenase 1 (COX1), indicating potential therapeutic applications (Mary et al., 2020).
Anticancer Drug Synthesis
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrates the process of creating compounds with potential anticancer activity. Through a series of reactions involving specific reagents and conditions, researchers developed a compound that targets the VEGFr receptor, illustrating the process of drug discovery and development (Sharma et al., 2018).
Safety And Hazards
This section would detail the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
Future Directions
This would involve a discussion on potential future research directions, applications, or improvements to the synthesis process of the compound.
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2S/c1-9-5-6-21-15(9)13(19)8-18-14(20)7-10-11(16)3-2-4-12(10)17/h2-6,13,19H,7-8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEFGQNJTLMFOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)CC2=C(C=CC=C2Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide |
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